3-(3-Fluorophenoxymethyl)aniline
Description
3-(3-Fluorophenoxymethyl)aniline is a fluorinated aromatic amine characterized by a 3-fluorophenoxymethyl substituent (-CH₂-O-C₆H₄-F) attached to the meta position of the aniline ring. This structural motif combines a fluorine atom, an ether linkage, and a benzyl group, imparting unique electronic and steric properties. The fluorine atom induces electron-withdrawing effects, while the ether oxygen may participate in hydrogen bonding, influencing solubility and reactivity.
Properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEKQNRKZZUIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)COC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenoxymethyl)aniline typically involves the reaction of 3-fluorophenol with formaldehyde to form 3-(3-fluorophenoxymethyl)benzaldehyde. This intermediate is then subjected to reductive amination with aniline to yield the final product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: On an industrial scale, the production of 3-(3-Fluorophenoxymethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Types of Reactions:
Oxidation: 3-(3-Fluorophenoxymethyl)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the ortho and para positions relative to the aniline group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
3-(3-Fluorophenoxymethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenoxymethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares key structural attributes of 3-(3-Fluorophenoxymethyl)aniline with five analogous anilines:
Key Observations:
- Electron Effects: The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are stronger electron-withdrawing substituents compared to the fluorophenoxymethyl group, which has moderate effects due to the balance between fluorine’s electronegativity and the ether’s lone pairs .
- Steric Bulk: The fluorophenoxymethyl group introduces greater steric hindrance than -CF₃ or -NO₂ but less than the sulfonylmethyl group in 3-[(Phenylsulfonyl)methyl]aniline .
Physical and Chemical Properties
Solubility and Stability
- 3-Nitroaniline: Polar nitro group enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces stability under reducing conditions .
- 3-(3-Fluorophenoxymethyl)aniline (Inferred): Likely moderately soluble in alcohols and ethers due to the ether linkage, with stability comparable to other fluorinated anilines.
Reactivity
- Nucleophilicity: The amine group in 3-(3-Fluorophenoxymethyl)aniline is less nucleophilic than in 3-methoxyaniline (electron-donating -OCH₃) but more reactive than in 3-nitroaniline .
- Synthetic Utility: The fluorophenoxymethyl group may act as a directing group in electrophilic substitution reactions, similar to the sulfonyl group in 3-[(Phenylsulfonyl)methyl]aniline .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
